molecular formula C17H16ClNO3 B11699355 Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate

Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate

Cat. No.: B11699355
M. Wt: 317.8 g/mol
InChI Key: CCLQEUIFQUKBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(4-chlorobenzamido)benzoic acid with propanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(4-chlorobenzamido)benzoic acid and propanol.

    Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 4-(4-chlorobenzamido)benzoic acid and propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-(4-chlorobenzylamino)benzoate.

Scientific Research Applications

PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes, such as soluble epoxide hydrolase.

    Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various physiological effects, including vasodilation and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorobenzamido)benzoate
  • Methyl 4-(4-chlorobenzamido)benzoate
  • Butyl 4-(4-chlorobenzamido)benzoate

Uniqueness

PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the propyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propyl 4-[(4-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-11-22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20)

InChI Key

CCLQEUIFQUKBAZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.